molecular formula C13H18ClNOS B4881809 2-[(4-chlorobenzyl)thio]-N-isobutylacetamide

2-[(4-chlorobenzyl)thio]-N-isobutylacetamide

Cat. No. B4881809
M. Wt: 271.81 g/mol
InChI Key: AMBDORSJFDBTSW-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)thio]-N-isobutylacetamide, commonly known as CBIT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thioacetamide derivatives, which are known for their diverse pharmacological properties. CBIT has been studied extensively for its role in inhibiting the growth of cancer cells and its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of CBIT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CBIT has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CBIT has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CBIT has been shown to have antioxidant activity, which may contribute to its therapeutic effects. CBIT has also been shown to have a mild sedative effect, which may make it a potential treatment for anxiety and other related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBIT is its potent anti-cancer activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and potential treatments. However, one limitation of CBIT is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CBIT. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another potential direction is the study of CBIT's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CBIT and its potential as a therapeutic agent.

Scientific Research Applications

CBIT has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CBIT has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. CBIT has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS/c1-10(2)7-15-13(16)9-17-8-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDORSJFDBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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